Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of bromine and fluorine substituents on the benzofuran ring, as well as an ethyl ester group at the 2-position
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For example, some benzofuran compounds have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
For example, some benzofuran compounds have been found to have anti-tumor effects, suggesting they may affect pathways related to cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzofuran precursor, followed by esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and ester formation.
Bromination and Fluorination: The benzofuran precursor is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Fluorination can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The brominated and fluorinated benzofuran intermediate is then reacted with ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine or pyridine to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzofuran ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in an aromatic solvent like benzene.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Reduction: Formation of ethyl 6-bromo-7-fluoro-1-benzofuran-2-methanol.
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Scientific Research Applications
Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Employed in studies to understand the biological activity of benzofuran derivatives, including their antimicrobial, antiviral, and anticancer properties.
Comparison with Similar Compounds
Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 7-bromo-1-benzofuran-2-carboxylate: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.
Ethyl 6-chloro-7-fluoro-1-benzofuran-2-carboxylate: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.
Ethyl 6-bromo-1-benzofuran-2-carboxylate: Absence of the fluorine atom may affect its binding affinity and selectivity in biological applications.
The uniqueness of this compound lies in the combination of bromine and fluorine substituents, which can significantly influence its chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO3/c1-2-15-11(14)8-5-6-3-4-7(12)9(13)10(6)16-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFOHXFDINFVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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